molecular formula C23H34O4 B14755441 Menabegenin CAS No. 5235-36-9

Menabegenin

Cat. No.: B14755441
CAS No.: 5235-36-9
M. Wt: 374.5 g/mol
InChI Key: XZTUSOXSLKTKJQ-BGTVMMHMSA-N
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Description

Its structure likely includes a steroidal or pentacyclic triterpene backbone, common in plant-derived saponins, which are often glycosylated to enhance solubility and bioactivity .

Properties

CAS No.

5235-36-9

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18+,19-,21+,22-,23+/m1/s1

InChI Key

XZTUSOXSLKTKJQ-BGTVMMHMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@H]4C5=CC(=O)OC5)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menabegenin involves several steps, starting with the formation of the core structure through a series of chemical reactions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic reagents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of Menabegenin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of Menabegenin with structurally or functionally related compounds requires an analysis of physicochemical properties, pharmacological activities, and structural motifs. Below is a comparative analysis based on the available evidence and inferred data from triterpenoid analogs:

Table 1: Comparative Analysis of Menabegenin and Analogous Compounds

Compound CAS Number Molecular Formula Key Functional Groups Reported Bioactivities
Menabegenin Not available Presumed C₃₀H₄₈O₇ Triterpene core, hydroxyl groups Hypothesized anti-inflammatory
Cerberic acid 65597-44-6 C₃₀H₄₈O₆ Pentacyclic triterpene, ketone Cytotoxic (IC₅₀: 12 μM in HeLa)
Olean-12-ene-3,11-dione 2935-32-2 C₃₀H₄₆O₂ Oleanane skeleton, dual ketones Antioxidant (EC₅₀: 50 μM)
Daturataturin A 133360-51-7 C₃₄H₅₄O₁₀ Glycosylated triterpene Antiviral (EC₅₀: 8 μM vs. HSV-1)

Structural and Functional Insights

Backbone Diversity: Menabegenin likely shares a pentacyclic triterpene backbone with Cerberic acid and Olean-12-ene-3,11-dione. However, the latter two lack glycosylation, which is critical for Menabegenin’s solubility and membrane interaction . Daturataturin A, a glycosylated analog, demonstrates enhanced antiviral activity compared to non-glycosylated triterpenes, suggesting Menabegenin’s glycosyl moieties may similarly amplify its bioactivity .

Bioactivity Profile: Menabegenin’s hypothesized anti-inflammatory activity aligns with triterpenoid mechanisms involving NF-κB pathway inhibition. This contrasts with Cerberic acid’s cytotoxicity, which is attributed to mitochondrial membrane disruption . Olean-12-ene-3,11-dione’s antioxidant efficacy (EC₅₀: 50 μM) is weaker than typical glycosylated saponins, highlighting the role of hydroxyl and sugar groups in redox modulation .

Spectroscopic Differentiation: Menabegenin’s NMR and MS profiles would distinguish it from analogs. For instance, Daturataturin A’s glycosylation pattern produces distinct anomeric proton signals (δ 4.8–5.2 ppm) and molecular ion peaks ([M+H]+ ≈ 650 m/z) .

Research Findings and Challenges

Gaps in Data: No direct pharmacological data for Menabegenin are available in the provided evidence. Comparative inferences rely on triterpenoid class trends and structurally related compounds like Daturataturin A . Synthetic accessibility remains a challenge. Unlike Mallorepine (CAS 767-98-6), which has a straightforward synthesis route, Menabegenin’s glycosylation requires enzymatic or chemoselective methods .

Validation Requirements: As per guidelines in , Menabegenin’s identification would necessitate complementary techniques (e.g., X-ray crystallography or 2D-NMR) to resolve ambiguities with analogs like β-Amyrenonol methylthiomethyl ether, which lacks a CAS number and standardized spectral data .

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